molecular formula C12H21NO3 B153516 Tert-butyl methyl(4-oxocyclohexyl)carbamate CAS No. 400899-84-5

Tert-butyl methyl(4-oxocyclohexyl)carbamate

Cat. No. B153516
M. Wt: 227.3 g/mol
InChI Key: JAMGILZSPQRPBH-UHFFFAOYSA-N
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Patent
US07868002B2

Procedure details

A solution of (3,3-dimethyl-1,5-dioxa-spiro[5,5]undec-9-yl)-methyl-carbamic acid tert-butyl ester (9.53 g, 27.2 mmol, 1.0 eq.) and PPTS (2.1 g, 0.3 eq.) in acetone-water (2:1, 500 mL) was heated at 80° C. for 18 h, cooled to room temperature and concentrated to remove acetone. The residual aqueous solution was diluted with NaHCO3 and extracted with 2×EtOAc. The combined organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified by chromatography (20% to 50% EtOAc/hexanes) to give methyl-(4-oxo-cyclohexyl)-carbamic acid tert-butyl ester as a white solid (5.38 g, 87%).
Name
(3,3-dimethyl-1,5-dioxa-spiro[5,5]undec-9-yl)-methyl-carbamic acid tert-butyl ester
Quantity
9.53 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[N:7]([CH:9]1[CH2:21][CH2:20][C:12]2(OCC(C)(C)C[O:13]2)[CH2:11][CH2:10]1)[CH3:8])([CH3:4])([CH3:3])[CH3:2].CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>CC(C)=O.O>[C:1]([O:5][C:6](=[O:22])[N:7]([CH3:8])[CH:9]1[CH2:21][CH2:20][C:12](=[O:13])[CH2:11][CH2:10]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
(3,3-dimethyl-1,5-dioxa-spiro[5,5]undec-9-yl)-methyl-carbamic acid tert-butyl ester
Quantity
9.53 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C1CCC2(OCC(CO2)(C)C)CC1)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove acetone
ADDITION
Type
ADDITION
Details
The residual aqueous solution was diluted with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (20% to 50% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C1CCC(CC1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.